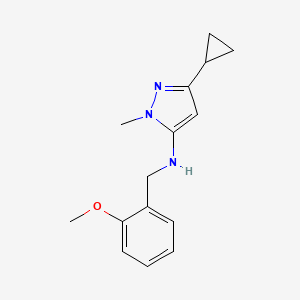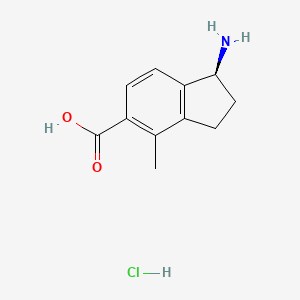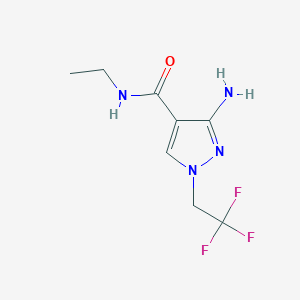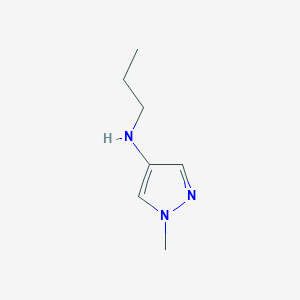
(2S)-2-amino-4,4,4-trifluoro-3-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-4,4,4-trifluoro-3-fenilbutanoico es un compuesto orgánico que se caracteriza por la presencia de un grupo amino, un grupo trifluorometilo y un grupo fenilo unidos a una cadena principal de ácido butanoico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2S)-2-amino-4,4,4-trifluoro-3-fenilbutanoico generalmente implica el uso de materiales de partida quirales para asegurar la correcta estereoquímica. Un método común implica el uso de un auxiliar quiral para inducir la estereoquímica deseada durante la formación del intermedio trifluorometilado.
Métodos de producción industrial
La producción industrial de (2S)-2-amino-4,4,4-trifluoro-3-fenilbutanoico puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo y sistemas automatizados para asegurar una producción constante. El proceso de purificación normalmente implica la cristalización o la cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
(2S)-2-amino-4,4,4-trifluoro-3-fenilbutanoico puede sufrir diversas reacciones químicas, entre las que se incluyen:
Oxidación: El grupo amino puede oxidarse para formar los correspondientes derivados oxo.
Reducción: El grupo ácido carboxílico puede reducirse para formar alcoholes o aldehídos.
Sustitución: El grupo trifluorometilo puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas y los tioles pueden utilizarse en condiciones básicas para sustituir el grupo trifluorometilo.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo amino puede producir derivados oxo, mientras que la reducción del grupo ácido carboxílico puede producir alcoholes o aldehídos.
Aplicaciones Científicas De Investigación
(2S)-2-amino-4,4,4-trifluoro-3-fenilbutanoico tiene varias aplicaciones de investigación científica, entre las que se incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos fluorados más complejos.
Biología: Se investiga por su potencial como sonda bioquímica para estudiar los mecanismos enzimáticos y las interacciones proteicas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades químicas y físicas únicas.
Mecanismo De Acción
El mecanismo de acción de (2S)-2-amino-4,4,4-trifluoro-3-fenilbutanoico implica su interacción con dianas y vías moleculares específicas. El grupo trifluorometilo puede aumentar la afinidad de unión del compuesto a ciertas enzimas y receptores, lo que lleva a la modulación de su actividad. El grupo amino puede participar en enlaces de hidrógeno e interacciones electrostáticas, lo que influye aún más en los efectos biológicos del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
(2S)-2-amino-3-fenilpropanoico: Carece del grupo trifluorometilo, lo que da como resultado diferentes propiedades químicas y actividades biológicas.
(2S)-2-amino-4,4,4-trifluoro-3-metilbutanoico: Contiene un grupo metilo en lugar de un grupo fenilo, lo que lleva a variaciones en su reactividad y aplicaciones.
Singularidad
La presencia del grupo trifluorometilo en (2S)-2-amino-4,4,4-trifluoro-3-fenilbutanoico confiere propiedades químicas únicas, como una mayor lipofilia y estabilidad metabólica. Esto lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.
Propiedades
Fórmula molecular |
C10H10F3NO2 |
|---|---|
Peso molecular |
233.19 g/mol |
Nombre IUPAC |
(2S)-2-amino-4,4,4-trifluoro-3-phenylbutanoic acid |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7(8(14)9(15)16)6-4-2-1-3-5-6/h1-5,7-8H,14H2,(H,15,16)/t7?,8-/m0/s1 |
Clave InChI |
HCFBWJOBUKKGCG-MQWKRIRWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C([C@@H](C(=O)O)N)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)C(C(C(=O)O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733983.png)

![7-Cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11733999.png)
![2-methoxy-4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11734009.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734010.png)


![2-(4-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11734035.png)

![1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734047.png)
![3-(Dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one](/img/structure/B11734057.png)


![4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11734081.png)
